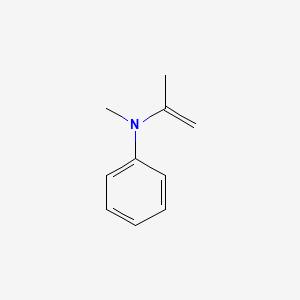
N-Methyl-N-(prop-1-en-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(prop-1-en-2-yl)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group and a prop-1-en-2-yl group attached to the nitrogen atom of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method for preparing N-Methyl-N-(prop-1-en-2-yl)aniline involves the direct alkylation of aniline with prop-1-en-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.
Reductive Amination: Another approach involves the reductive amination of N-methylaniline with acetone in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. This method provides a high yield of the desired product under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Methyl-N-(prop-1-en-2-yl)aniline can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form N-methyl-N-(prop-1-en-2-yl)cyclohexylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound. For example, nitration with nitric acid and sulfuric acid can introduce nitro groups onto the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.
Substitution: Nitric acid, sulfuric acid, acetic anhydride.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Methyl-N-(prop-1-en-2-yl)cyclohexylamine.
Substitution: Nitro derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: N-Methyl-N-(prop-1-en-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of alkylated anilines on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: this compound derivatives have shown promise as potential drug candidates for the treatment of various diseases. Their ability to interact with specific biological targets makes them valuable in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical properties make it suitable for use in coatings, adhesives, and other materials.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
N-Methyl-N-(prop-2-yn-1-yl)aniline: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a prop-1-en-2-yl group. It exhibits different reactivity and applications due to the presence of the triple bond.
N-Methyl-N-(prop-2-en-1-yl)aniline: This compound has a prop-2-en-1-yl group, which also affects its chemical properties and reactivity compared to N-Methyl-N-(prop-1-en-2-yl)aniline.
Uniqueness: this compound is unique due to the presence of the prop-1-en-2-yl group, which imparts specific reactivity and properties to the compound. This structural feature allows for unique interactions with molecular targets and makes it valuable in various applications.
Propriétés
Numéro CAS |
21267-55-0 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
N-methyl-N-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-9(2)11(3)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3 |
Clé InChI |
XRXVJGKVTKMQAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)N(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



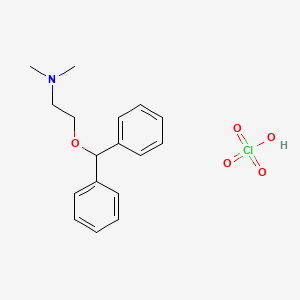

![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
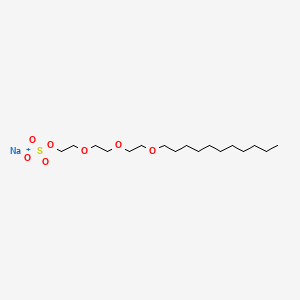

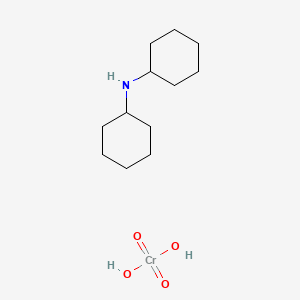

![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)

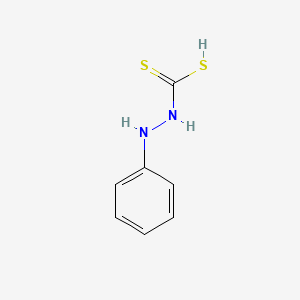
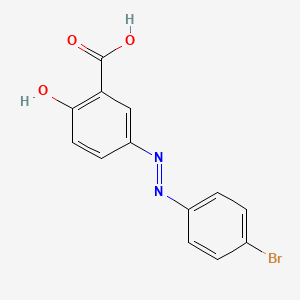
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
